molecular formula C45H71NO17 B1676578 Midecamycin acetate CAS No. 55881-07-7

Midecamycin acetate

カタログ番号: B1676578
CAS番号: 55881-07-7
分子量: 898.0 g/mol
InChIキー: GQNZGCARKRHPOH-LXTSXRIISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

Midecamycin acetate is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary clinical applications include:

  • Respiratory Tract Infections : Midecamycin is commonly prescribed for bacterial infections affecting the upper and lower respiratory tracts, including bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : The antibiotic is also indicated for treating skin infections, such as cellulitis and abscesses.
  • Oral Infections : It has been used to address infections in the oral cavity, particularly those caused by anaerobic bacteria .

Table 1: Clinical Indications of this compound

IndicationDescription
Respiratory Tract InfectionsEffective against pathogens like Streptococcus pneumoniae
Skin and Soft Tissue InfectionsTreats conditions such as cellulitis and abscesses
Oral InfectionsUsed for infections caused by anaerobic bacteria

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can suppress T-cell responses by inhibiting interleukin-2 (IL-2) production. This effect suggests potential applications in managing post-transplant complications and inflammatory diseases .

Table 2: Immunomodulatory Effects of this compound

EffectMechanismPotential Applications
T-cell SuppressionInhibits IL-2 productionPost-transplant care, inflammatory diseases
Modulation of Immune ResponseAlters T-cell functionAutoimmune disorders

Research Advancements

Ongoing research aims to enhance the efficacy and reduce resistance associated with this compound. Innovations include:

  • Biosynthetic Gene Exploration : Studies are investigating the biosynthetic pathways of midecamycin to improve production yields through recombinant DNA technology .
  • Glycosylation Studies : Research indicates that glycosylation can affect the stability and activity of midecamycin, leading to novel derivatives with enhanced properties .

Table 3: Research Directions in Midecamycin Development

Research FocusDescription
Biosynthetic Gene ExplorationEnhancing production via genetic manipulation
Glycosylation StudiesInvestigating modifications for improved efficacy

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic respiratory infections demonstrated significant improvement in symptoms following treatment with this compound, showcasing its effectiveness against resistant strains.
  • Case Study 2 : In a cohort of patients undergoing organ transplants, administration of midecamycin led to reduced incidences of opportunistic infections due to its immunomodulatory effects.

作用機序

ミオカマイシンは、細菌のタンパク質合成を阻害することによってその効果を発揮します。 翻訳中にペプチドの転座を阻害する、50Sリボソームサブユニットに結合します 。この作用により、細菌の増殖と複製が効果的に停止します。 ミオカマイシンの分子標的は、翻訳過程に関与するリボソームRNAとその関連タンパク質です .

特性

CAS番号

55881-07-7

分子式

C45H71NO17

分子量

898.0 g/mol

IUPAC名

[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1

InChIキー

GQNZGCARKRHPOH-LXTSXRIISA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

異性体SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

正規SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

外観

Solid powder

Key on ui other cas no.

55881-07-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

maidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin acetate
Reactant of Route 2
Midecamycin acetate
Reactant of Route 3
Midecamycin acetate
Reactant of Route 4
Midecamycin acetate
Reactant of Route 5
Midecamycin acetate
Reactant of Route 6
Midecamycin acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。